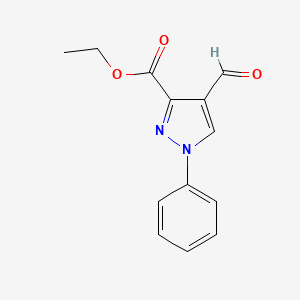![molecular formula C11H9ClFN3 B1414939 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine CAS No. 919522-25-1](/img/structure/B1414939.png)
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
Descripción general
Descripción
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine is a chemical compound with the CAS Number: 919522-25-1 . It has a molecular weight of 237.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-N-(2-fluorobenzyl)-3-pyridazinamine . The InChI Code is 1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.66 . It’s a powder that’s typically stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Aplicaciones Científicas De Investigación
GPR39 Agonist Research
One intriguing application of compounds structurally related to 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine is in the discovery and characterization of GPR39 agonists. These compounds, including kinases inhibitors, have been identified as novel GPR39 agonists through small-molecule-based screening. The signaling patterns of these compounds have been compared with a GPR39-selective agonist at both canonical and noncanonical signaling pathways. Notably, zinc has been found to act as an allosteric potentiator of small-molecule-induced activation of GPR39. This research expands the potential kinase off-targets to include understudied G protein–coupled receptors, showcasing the broader pharmacological implications of these compounds (Sato, Huang, Kroeze, & Roth, 2016).
Heterocyclic Compound Synthesis
Research has also focused on the synthesis of heterocyclic compounds using pyridazinone derivatives. Various pathways have been explored, including the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and their conversion to 3-chloro derivatives, followed by reactions with aromatic amines to form new 3-aminoaryl pyridazines. Although some of these compounds exhibited antimicrobial activities, the results were mostly negative, highlighting the complex nature of heterocyclic chemistry and its implications for drug discovery (Alonazy, Al-Hazimi, & Korraa, 2009).
Synthesis of Pyridazinone Analogues
The synthesis and structural analysis of pyridazinone analogues, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its derivatives, have been a significant area of research. These studies include advanced techniques such as density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to understand intermolecular interactions and molecular packing. The pharmaceutical importance of these heterocyclic compounds is underscored by their potential applications in medicinal chemistry (Sallam et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSMXUULRIJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651903 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919522-25-1 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)








![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)



